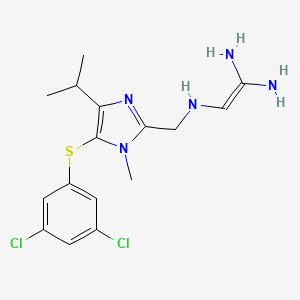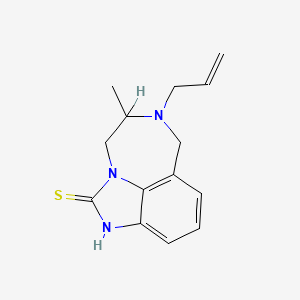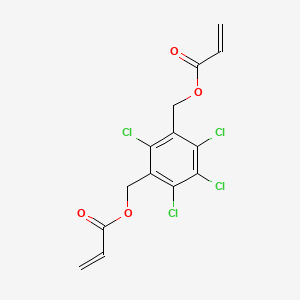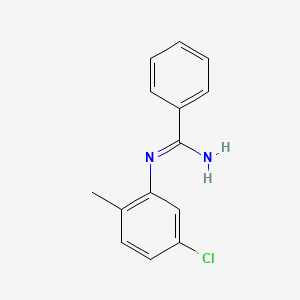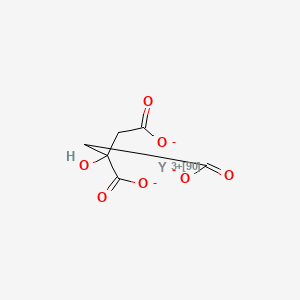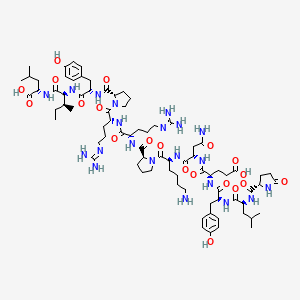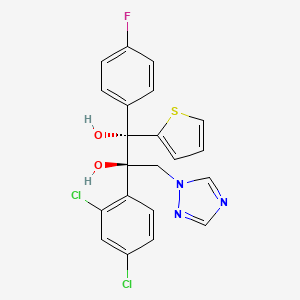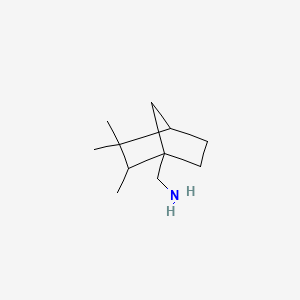
2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethylbicyclo(221)heptane-1-methanamine is a bicyclic amine compound with the molecular formula C11H21N It is a derivative of norbornane, a bicyclic hydrocarbon, and is characterized by the presence of three methyl groups and an amine group attached to the bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine typically involves the following steps:
Starting Material: The synthesis begins with norbornane or its derivatives.
Functionalization: Introduction of the amine group can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions efficiently, and purification steps such as distillation or recrystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of 2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
Norbornane: The parent hydrocarbon structure without the amine and methyl groups.
1,3,3-Trimethylbicyclo(2.2.1)heptane: A similar compound with different functional groups.
2,2,3-Trimethylbicyclo(2.2.1)heptane: Another derivative with a different substitution pattern.
Uniqueness
2,3,3-Trimethylbicyclo(2.2.1)heptane-1-methanamine is unique due to the presence of the amine group and three methyl groups, which confer distinct chemical and biological properties. Its rigid bicyclic structure and functional groups make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
51468-55-4 |
|---|---|
分子式 |
C11H21N |
分子量 |
167.29 g/mol |
IUPAC名 |
(2,3,3-trimethyl-1-bicyclo[2.2.1]heptanyl)methanamine |
InChI |
InChI=1S/C11H21N/c1-8-10(2,3)9-4-5-11(8,6-9)7-12/h8-9H,4-7,12H2,1-3H3 |
InChIキー |
PALKBRSIAWNFNX-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2CCC1(C2)CN)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





